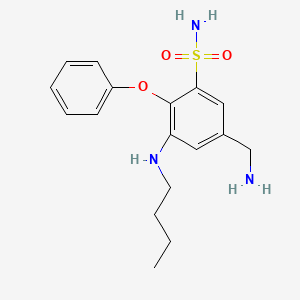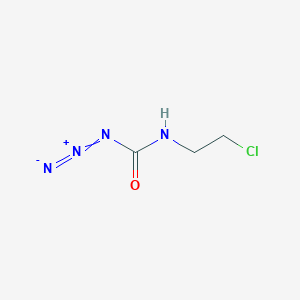
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
概要
説明
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is an organic compound with a unique structure that includes a pyrrolidine ring, an allyl group, and a tert-butyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester typically involves the reaction of pyrrolidine derivatives with allyl halides and tert-butyl esters. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of allyl bromide to introduce the allyl group. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester involves its reactivity due to the presence of the allyl group and the ester functionality. The allyl group can undergo various transformations, such as oxidation and substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electronic properties of the pyrrolidine ring, which can stabilize intermediates and transition states .
類似化合物との比較
Similar Compounds
tert-Butyl (S)-2-acetylpyrrolidine-1-carboxylate: Similar structure but with an acetyl group instead of an allyl group.
tert-Butyl 2-vinylpyrrolidine-1-carboxylate: Contains a vinyl group instead of an allyl group.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is unique due to the presence of the allyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
tert-butyl 2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChIキー |
REHOBPXCTRHRJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)



![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B8562803.png)



![ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B8562756.png)
![4-Methyl-1-methylidenespiro[4.6]undecan-2-one](/img/structure/B8562759.png)




